molecular formula C₇₄H₉₉N₁₅O₂₆S B549806 Minigastrin I (human) CAS No. 54405-27-5

Minigastrin I (human)

Cat. No. B549806
CAS RN: 54405-27-5
M. Wt: 1646.7 g/mol
InChI Key: HRSUIUNCTPSRLR-SOLHVGTRSA-N
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Description

Minigastrin I, also known as Mini Gastrin, is a shorter version of human gastrin derived from amino acids 5-17 of the parent peptide . It is a ligand for the cholecystokinin-2 (CCK2) receptor and is of clinical interest for targeting CCK2 receptor-expressing tumors .


Molecular Structure Analysis

The molecular weight of Minigastrin I is 1645.66 . Its sequence in 3-letter code is Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2 . In 1-letter code, it is represented as LEEEEEAYGWMDF-NH2 .


Chemical Reactions Analysis

The chemical reactions involving Minigastrin I are complex and involve various factors. For instance, the substitution of single or multiple amide bonds with metabolically stable 1,4 can limit their uptake in tumors and metastases .


Physical And Chemical Properties Analysis

Minigastrin I has a molecular formula of C74H99N15O26S and a molecular weight of 1646.73 . It is stored at -20°C .

Scientific Research Applications

Diagnostic Imaging and Radionuclide Therapy

Minigastrin I (human) and its analogs are primarily studied for diagnostic imaging and radionuclide therapy targeting CCK2R-positive human tumors, such as medullary thyroid carcinoma. However, challenges such as high kidney retention due to the pentaGlu2–6 repeat in the peptide sequence have limited clinical applicability. Truncated des(Glu)2–6-analogs show poor bioavailability and tumor targeting despite their low renal uptake. Promising tumor-to-kidney ratios in rodents were observed with certain analogs after modifications, indicating potential for further clinical studies (Kaloudi et al., 2016).

Improved Targeting Properties

Attempts to develop new Minigastrin (MG) analogs with improved targeting properties include stabilization against degradation through site-specific amino acid modifications. These modifications aim to retain receptor affinity and cell uptake while enhancing stability against enzymatic degradation. Some analogs demonstrated improved tumor targeting, indicating their potential for theranostic use with alternative radiometals (Maximilian Klingler et al., 2018).

Receptor Binding and Internalization

Studies on Minigastrin radiolabeled with technetium-99m explored different labeling approaches and assessed stability, receptor binding, and internalization. Despite promising properties concerning receptor binding, internalization, and in vitro stability, certain labeled analogs showed low tumor uptake in vivo, emphasizing the importance of selecting suitable conjugates for targeting CCK-2 receptors (E. von Guggenberg et al., 2004).

Influence of Stereochemistry on Pharmacokinetics

The stereochemistry of the N-terminal amino acid spacer in Minigastrin (MG) analogs significantly affects their enzymatic stability and pharmacokinetics. For instance, analogs with (d-Glu)6 demonstrated higher in vitro serum stability and improved tumor-to-kidney ratios, suggesting that certain MG analogs could be viable candidates for clinical study (P. Kolenc Peitl et al., 2015).

Structure-Activity Relationship with CCK2R

Understanding the structure-activity relationship of the pentaglutamic acid sequence of Minigastrin with Cholecystokinin Receptor Subtype 2 (CCK2R) is crucial for targeting neuroendocrine tumors. The sequence influences kidney reuptake and binding affinity to the receptor. Replacing this sequence with various linkers showed that anionic charges significantly improved in vitro and in vivo behavior, suggesting the importance of ionic interactions in the receptor-ligand complex (Andreas Ritler et al., 2019).

Safety And Hazards

Minigastrin I is classified as a Combustible Solid according to its safety information . It is recommended to use personal protective equipment such as dust mask type N95 (US), Eyeshields, Gloves when handling it .

properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C74H99N15O26S/c1-37(2)30-44(75)65(106)81-47(19-24-58(94)95)68(109)83-49(21-26-60(98)99)70(111)85-50(22-27-61(100)101)71(112)84-48(20-25-59(96)97)69(110)82-46(18-23-57(92)93)67(108)79-38(3)64(105)88-53(32-40-14-16-42(90)17-15-40)66(107)78-36-56(91)80-54(33-41-35-77-45-13-9-8-12-43(41)45)73(114)86-51(28-29-116-4)72(113)89-55(34-62(102)103)74(115)87-52(63(76)104)31-39-10-6-5-7-11-39/h5-17,35,37-38,44,46-55,77,90H,18-34,36,75H2,1-4H3,(H2,76,104)(H,78,107)(H,79,108)(H,80,91)(H,81,106)(H,82,110)(H,83,109)(H,84,112)(H,85,111)(H,86,114)(H,87,115)(H,88,105)(H,89,113)(H,92,93)(H,94,95)(H,96,97)(H,98,99)(H,100,101)(H,102,103)/t38-,44-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSUIUNCTPSRLR-SOLHVGTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C74H99N15O26S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1646.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Minigastrin I (human)

CAS RN

54405-27-5
Record name 22-34-Gastrin I (pig), 22-l-leucine-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054405275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 22-34-Gastrin I (pig), 22-l-leucine-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.757
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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